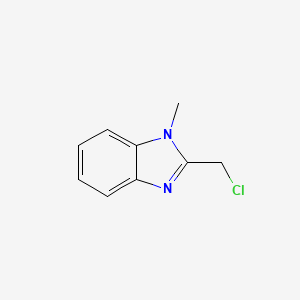

2-(Chloromethyl)-1-methyl-1h-benzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGVPFAJPMIYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289793 | |

| Record name | 2-(Chloromethyl)-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4760-35-4 | |

| Record name | 2-(Chloromethyl)-1-methylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4760-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 64201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004760354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4760-35-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Chloromethyl)-1-methyl-1H-benzimidazole: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-(Chloromethyl)-1-methyl-1H-benzimidazole, a key heterocyclic building block in modern organic synthesis. The document details its physicochemical properties, outlines a robust synthetic protocol, and explores its primary application as a reactive intermediate for the development of pharmacologically active compounds. Particular emphasis is placed on the compound's high reactivity, which is leveraged by researchers in medicinal chemistry and drug discovery to generate diverse molecular libraries. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile reagent in their work.

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of biologically active molecules. This fused bicyclic system, consisting of benzene and imidazole rings, is a cornerstone in medicinal chemistry, forming the core of drugs with activities spanning antimicrobial, antiviral, anticancer, and anti-inflammatory applications. The strategic functionalization of the benzimidazole ring allows for the fine-tuning of a compound's pharmacological profile.

This compound emerges as a particularly valuable derivative. The introduction of a chloromethyl group at the 2-position transforms the otherwise stable benzimidazole core into a potent electrophilic reagent. The chlorine atom, being an excellent leaving group, facilitates nucleophilic substitution reactions, enabling the covalent linkage of the benzimidazole unit to a vast range of nucleophilic partners. The methyl group at the N-1 position prevents tautomerization and directs substitution reactions, ensuring regiochemical control and simplifying product outcomes. This guide delves into the essential technical aspects of this compound, providing a foundational understanding for its effective application in research and development.

Molecular and Physicochemical Properties

Accurate physicochemical data is critical for designing experiments, predicting reactivity, and ensuring proper handling. The key identifiers and properties of this compound are summarized below.

Table 1: Compound Identifiers and Molecular Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Methyl-2-(chloromethyl)benzimidazole | [2] |

| CAS Number | 4760-35-4 | [2][3] |

| Molecular Formula | C₉H₉ClN₂ | [2][3][4] |

| Molecular Weight | 180.63 g/mol | [2][3] |

| InChI Key | WRGVPFAJPMIYOX-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Data

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Physical Form | Solid, Beige | --- | [1][3] |

| Melting Point | 94 °C | Experimental | [2][3] |

| Boiling Point | 323.6 ± 25.0 °C | Predicted | [3] |

| Density | 1.25 ± 0.1 g/cm³ | Predicted | [3] |

| pKa | 4.81 ± 0.10 | Predicted | [3] |

| LogP (XLogP3) | 2.31 | Computed | [2] |

| Solubility | No experimental data available. Expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. | --- | --- |

Synthesis and Characterization

The most reliable and common method for synthesizing the benzimidazole core is the Phillips condensation. This method is adapted for this compound by using N¹-methylbenzene-1,2-diamine as the starting material.

Synthetic Pathway

The synthesis involves the acid-catalyzed condensation and cyclization of N¹-methylbenzene-1,2-diamine with chloroacetic acid. The reaction proceeds by initial formation of an amide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the benzimidazole ring. The use of a strong acid like hydrochloric acid (HCl) is crucial for catalyzing the dehydration step.

Experimental Protocol: Phillips Condensation

This protocol is adapted from established procedures for similar benzimidazoles.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add N¹-methylbenzene-1,2-diamine (1.0 eq).

-

Acid Addition: Carefully add 4M hydrochloric acid (approx. 10 mL per gram of diamine) to the flask. Stir the mixture until the diamine dissolves completely.

-

Reagent Addition: Add chloroacetic acid (1.1 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a mobile phase of ethyl acetate/hexane).

-

Cooling & Neutralization: After completion, cool the reaction mixture to room temperature and then further in an ice bath to 0-5 °C.

-

Precipitation: Slowly neutralize the acidic solution by adding aqueous ammonium hydroxide or sodium hydroxide solution dropwise with vigorous stirring until the pH reaches 8-9. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual salts.

-

Purification: Dry the crude product. For higher purity, recrystallize from a suitable solvent system such as ethanol/water or toluene.

Characterization

To validate the structure and purity of the synthesized product, a combination of spectroscopic methods should be employed.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic Protons (4H): Multiplets in the range of δ 7.2-7.8 ppm. - Methylene Protons (-CH₂Cl, 2H): A sharp singlet around δ 4.8-5.0 ppm. - N-Methyl Protons (-NCH₃, 3H): A sharp singlet around δ 3.8-4.0 ppm. |

| ¹³C NMR | - Aromatic Carbons (6C): Signals between δ 110-145 ppm. - C2 Carbon (C=N): Signal downfield, around δ 150-155 ppm. - Methylene Carbon (-CH₂Cl): Signal around δ 40-45 ppm. - N-Methyl Carbon (-NCH₃): Signal around δ 30-35 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 181.05. |

Note: Predicted NMR shifts are based on typical values for benzimidazole derivatives and may vary depending on the solvent used.[7][8]

Chemical Reactivity and Mechanistic Insights

The Role of the Chloromethyl Group

The synthetic utility of this compound is almost entirely derived from the reactivity of its C2-chloromethyl substituent. The carbon atom of the CH₂Cl group is electrophilic and highly susceptible to attack by nucleophiles in a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The stability of the benzimidazole ring system helps to stabilize the transition state, facilitating the displacement of the chloride ion.

This predictable reactivity allows for the facile introduction of diverse functional groups at the 2-position, making it an ideal scaffold for building libraries of compounds for biological screening.[5]

Common Transformations

A wide variety of nucleophiles can be employed to create new derivatives, often in the presence of a non-nucleophilic base (like K₂CO₃ or Et₃N) to neutralize the HCl byproduct.

-

N-Nucleophiles (Amines): Reaction with primary or secondary amines (aliphatic or aromatic) yields 2-(aminomethyl) derivatives. This is a common strategy for linking the benzimidazole core to other pharmacophores.[5]

-

O-Nucleophiles (Alcohols/Phenols): Reaction with alcohols or phenols affords the corresponding ether derivatives.

-

S-Nucleophiles (Thiols): Thiols readily react to form thioethers, which are valuable in medicinal chemistry for their unique electronic and steric properties.[9]

A typical procedure involves stirring the 2-(chloromethyl) starting material with the nucleophile and a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at room temperature or with gentle heating.[5]

Applications in Research and Development

The primary application of this compound is as a synthetic intermediate. Its versatile reactivity makes it a staple in programs focused on discovering new therapeutic agents and agrochemicals.

Intermediate in Pharmaceutical Synthesis

This compound is a key precursor for building libraries of potential drug candidates. By reacting it with a diverse set of nucleophiles, researchers can rapidly generate numerous analogs for structure-activity relationship (SAR) studies. Derivatives of the benzimidazole core have shown promise as antifungal, antimicrobial, and anticancer agents.[5][10]

A notable application is its use as an intermediate in the synthesis of Dabigatran Etexilate , a potent oral anticoagulant and direct thrombin inhibitor.[11][12][13] The synthesis involves coupling a more complex derivative of this compound with an amine-containing side chain, highlighting its industrial relevance in the production of modern pharmaceuticals.[11]

Agrochemical Development

The benzimidazole class of compounds, including derivatives of this molecule, has a long history in agriculture as fungicides. The ability to easily synthesize a variety of derivatives allows for the optimization of antifungal activity against specific plant pathogens.[5]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for the 1-methyl derivative is not universally available, the safety profile can be reliably extrapolated from its parent compound, 2-chloromethylbenzimidazole.

GHS Hazard Statements:

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[14][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Recommended storage is under an inert atmosphere at 2-8 °C.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose physicochemical properties are defined by the reactive chloromethyl group appended to the stable, N-methylated benzimidazole core. Its straightforward synthesis and predictable Sₙ2 reactivity make it an indispensable tool for medicinal chemists and researchers. From generating diverse compound libraries for SAR studies to its role in the industrial synthesis of blockbuster drugs like Dabigatran, this compound serves as a testament to the power of strategic molecular design in advancing chemical and pharmaceutical sciences. Proper understanding of its properties, synthesis, and handling is paramount to unlocking its full potential in the laboratory.

References

- 1. 2-Chloromethyl-1-methyl-1H-benzoimidazole | 4760-35-4 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 4760-35-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 007chemicals.com [007chemicals.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate - Google Patents [patents.google.com]

- 12. Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. data.epo.org [data.epo.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.es [fishersci.es]

- 17. sigmaaldrich.com [sigmaaldrich.com]

A Guide to the Spectral Analysis of 2-(Chloromethyl)-1-methyl-1H-benzimidazole and its Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectral analysis of 2-(chloromethyl)-1-methyl-1H-benzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] Due to the limited availability of published experimental spectra for the N-methylated target compound, this document establishes a robust analytical framework by first examining the comprehensive spectral data of its immediate precursor, 2-(chloromethyl)-1H-benzimidazole . Subsequently, it extrapolates and predicts the spectral characteristics of the target molecule, offering a comparative analysis grounded in fundamental spectroscopic principles. This approach provides scientists with the necessary tools to characterize, identify, and ensure the purity of these important molecules.

Molecular Structure and its Spectroscopic Implications

The core of our analysis rests on the structural differences between the precursor and the N-methylated product. The introduction of a methyl group at the N1 position of the benzimidazole ring induces predictable changes in the electronic environment and vibrational modes of the molecule.

-

Precursor: 2-(chloromethyl)-1H-benzimidazole possesses a labile proton on one of the imidazole nitrogen atoms (N-H). This feature is a dominant characteristic in its NMR and IR spectra.

-

Target Compound: this compound replaces the N-H proton with a methyl group (N-CH₃). This substitution eliminates the N-H signal, introduces a new N-methyl signal, and subtly alters the chemical shifts of nearby protons and carbons.

Caption: Reaction pathway from precursor to the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of these molecules in solution. The analysis is conducted using both ¹H (proton) and ¹³C NMR.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for benzimidazoles due to its excellent solubilizing power.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

-

¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Data for 2-(chloromethyl)-1H-benzimidazole (in DMSO-d₆): [1]

-

δ 12.50 (s, 1H, NH): A broad singlet characteristic of the acidic imidazole N-H proton. Its chemical shift can be variable and is concentration-dependent.

-

δ 7.56-7.52 (dd, 2H, C4-H & C7-H): A multiplet corresponding to the two protons on the benzene ring adjacent to the nitrogen atoms.

-

δ 7.22-7.11 (m, 2H, C5-H & C6-H): A multiplet for the two central protons of the benzene ring.

-

δ 4.91 (s, 2H, CH₂): A sharp singlet for the two protons of the chloromethyl group.

Predicted ¹H NMR Spectrum for this compound:

-

Disappearance of the N-H signal: The peak at ~12.50 ppm will be absent.

-

Appearance of an N-CH₃ signal: A new singlet will appear, typically in the range of δ 3.7-4.0 ppm . For comparison, the N-methyl signal in 1-methyl-1H-benzo[d]imidazole appears at δ 3.68 ppm.[1]

-

Shifts in Aromatic Protons: The aromatic protons will experience slight shifts due to the electronic effect of the methyl group. The symmetry observed in the precursor may be broken, leading to more distinct signals for each of the four aromatic protons.

-

Shift in CH₂ Signal: The chloromethyl singlet at δ 4.91 ppm may experience a minor downfield or upfield shift but will remain a singlet.

| Proton Assignment | 2-(chloromethyl)-1H-benzimidazole[1] | Predicted this compound |

| N-H | ~12.50 ppm (s, 1H) | Absent |

| Aromatic H (C4-H, C7-H) | 7.52-7.56 ppm (m, 2H) | ~7.5-7.8 ppm (m, 4H, potentially resolved) |

| Aromatic H (C5-H, C6-H) | 7.11-7.22 ppm (m, 2H) | ~7.2-7.4 ppm (m, 4H, potentially resolved) |

| -CH₂Cl | 4.91 ppm (s, 2H) | ~4.9 ppm (s, 2H) |

| N-CH₃ | Absent | ~3.8 ppm (s, 3H) |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton.

Data for 2-(chloromethyl)-1H-benzimidazole (in DMSO-d₆): [1]

-

δ 150.09 (C2): The carbon atom of the imidazole ring bonded to the chloromethyl group.

-

δ 141.59 & 138.00 (C3a & C7a): The two carbons at the fusion of the benzene and imidazole rings.

-

δ 124.10 (C5/C6): The two central carbons of the benzene ring.

-

δ 116.52 (C4/C7): The two outer carbons of the benzene ring.

-

δ 42.06 (CH₂): The carbon of the chloromethyl group.

Predicted ¹³C NMR Spectrum for this compound:

-

Appearance of an N-CH₃ signal: A new signal will appear in the aliphatic region, around δ 30-35 ppm . The N-methyl carbon in 1-methyl-1H-benzo[d]imidazole is at δ 30.96 ppm.[1]

-

Shifts in Ring Carbons: All carbons in the benzimidazole ring system will experience slight shifts due to the electronic donation of the methyl group. The C2, C3a, and C7a carbons are particularly sensitive to this change.

| Carbon Assignment | 2-(chloromethyl)-1H-benzimidazole[1] | Predicted this compound |

| C2 | 150.09 ppm | ~151 ppm |

| C3a / C7a | 141.59 / 138.00 ppm | ~143 / ~135 ppm |

| C4 / C7 | 116.52 ppm | ~110 / ~120 ppm (resolved) |

| C5 / C6 | 124.10 ppm | ~122 / ~123 ppm (resolved) |

| -CH₂Cl | 42.06 ppm | ~41 ppm |

| N-CH₃ | Absent | ~31 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups within the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

IR Spectral Analysis

Data for 2-(chloromethyl)-1H-benzimidazole: [1]

-

~3211 cm⁻¹ (N-H stretch): A broad absorption band characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.

-

~3100-3000 cm⁻¹ (C-H aromatic stretch): Absorption due to the C-H bonds on the benzene ring.

-

~2950-2850 cm⁻¹ (C-H aliphatic stretch): Weaker bands from the -CH₂- group.

-

~1620 cm⁻¹ (C=N stretch): Imidazole ring stretching.

-

~1450 cm⁻¹ (C=C aromatic stretch): Benzene ring stretching vibrations.

-

~740 cm⁻¹ (C-H out-of-plane bend): Characteristic of ortho-disubstituted benzene rings.

-

~650-800 cm⁻¹ (C-Cl stretch): A peak corresponding to the carbon-chlorine bond.

Predicted IR Spectrum for this compound:

-

Absence of N-H Stretch: The most significant change will be the disappearance of the broad N-H stretching band above 3200 cm⁻¹.

-

Prominent C-H Aliphatic Stretches: The C-H stretching region (~2950 cm⁻¹) will be more pronounced due to the addition of the methyl group.

-

Other Vibrations: The C=N, C=C, and C-Cl stretching frequencies will remain in similar regions, though minor shifts may occur.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Impact (EI) is a common method for this class of compounds.

-

Instrumentation: Introduce a small amount of the sample into a mass spectrometer (e.g., GC-MS).

-

Acquisition: The instrument bombards the sample with electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is detected.

Mass Spectral Analysis

The molecular formula for this compound is C₉H₉ClN₂. Its monoisotopic mass is approximately 180.0454 g/mol .

Fragmentation Pattern for 2-(chloromethyl)-1H-benzimidazole: [1]

-

m/z 166 (M⁺) & 168 (M⁺+2): The molecular ion peak and its isotopic peak due to the presence of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

-

m/z 131: The base peak, resulting from the loss of a chlorine radical (•Cl), forming a stable benzimidazolyl-methyl cation.

-

m/z 104: Loss of HCN from the m/z 131 fragment.

-

m/z 77: Represents the phenyl cation (C₆H₅⁺).

Caption: Predicted fragmentation pathway for the target compound.

Predicted Mass Spectrum for this compound:

-

Molecular Ion (M⁺): Expect a molecular ion peak at m/z 180 and an isotope peak at m/z 182 in a ~3:1 ratio.

-

Loss of Chlorine ([M-Cl]⁺): A major fragment at m/z 145 , corresponding to the [C₉H₉N₂]⁺ cation, will likely be the base peak.

-

Loss of Chloromethyl ([M-CH₂Cl]⁺): A fragment at m/z 131 , corresponding to the 1-methylbenzimidazole cation.

-

Further Fragmentation: Subsequent loss of species like HCN or methyl radicals from these primary fragments will lead to smaller ions.

Safety and Handling

2-(Chloromethyl)benzimidazole derivatives are classified as irritants and are harmful if swallowed.[3]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[4]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.[4]

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

The spectral characterization of this compound can be confidently achieved through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By understanding the benchmark spectra of the precursor, 2-(chloromethyl)-1H-benzimidazole, scientists can accurately predict and interpret the data for the N-methylated product. The key diagnostic indicators for a successful synthesis are the disappearance of the N-H proton signal and the appearance of a new N-methyl signal in the NMR and IR spectra, along with the correct molecular ion peak in the mass spectrum. This guide provides the foundational knowledge and procedural insight for researchers to perform this analysis with a high degree of confidence and scientific rigor.

References

The Unseen Potential: A Technical Guide to the Biological Activity of 2-(Chloromethyl)-1-methyl-1H-benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzimidazole scaffold, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry, lauded for its structural similarity to endogenous purines. This unique characteristic allows it to serve as a "privileged structure," capable of interacting with a diverse array of biological targets. Within this versatile family, 2-(chloromethyl)-1-methyl-1H-benzimidazole derivatives have emerged as a particularly compelling subclass, demonstrating a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives. We will delve into their significant anticancer, antimicrobial, and antifungal properties, offering detailed experimental protocols and elucidating the key signaling pathways they modulate. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full therapeutic potential of this promising class of compounds.

Introduction: The Benzimidazole Core - A Privileged Scaffold in Drug Discovery

The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a structural motif present in numerous naturally occurring and synthetic bioactive molecules. Its resemblance to purine nucleotides enables it to interact with a wide range of biomolecules, leading to a vast array of pharmacological effects.[1][2] This has led to the successful development of several FDA-approved drugs containing the benzimidazole core, including proton pump inhibitors like omeprazole and anthelmintics such as albendazole.

The this compound scaffold serves as a versatile synthetic intermediate. The reactive chloromethyl group at the 2-position provides a convenient handle for the introduction of various substituents, allowing for the creation of large and diverse chemical libraries for biological screening.[3][4] The methyl group at the 1-position can influence the compound's lipophilicity and metabolic stability. This guide will focus on the derivatives of this core structure and their profound biological activities.

Synthetic Pathways: Building the Benzimidazole Core and its Derivatives

The synthesis of this compound and its subsequent derivatization are critical steps in the exploration of their biological activities. The choice of synthetic route is often dictated by the desired substituents and the overall efficiency of the reaction.

Core Synthesis: The Phillips-Ladenburg Condensation

A common and efficient method for the synthesis of the 2-(chloromethyl)benzimidazole core is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine with chloroacetic acid, typically in the presence of a strong acid like hydrochloric acid, followed by methylation.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole.

-

To a round-bottom flask, add o-phenylenediamine and chloroacetic acid in equimolar amounts.

-

Add 4N hydrochloric acid and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., ammonium hydroxide) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

-

Step 2: N-Methylation.

-

Dissolve the synthesized 2-(chloromethyl)-1H-benzimidazole in an appropriate solvent (e.g., acetone or DMF).

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide, and a base (e.g., potassium carbonate).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the N-methylated product.

-

Filter, wash with water, and dry to obtain this compound.

-

Derivatization Strategies

The chloromethyl group at the 2-position is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups. This is the key to creating a diverse library of derivatives for biological testing.

Experimental Workflow: Derivatization of this compound

References

- 1. Comparative cardiovascular effects of three benzimidazole derivatives, AR-L 57 BS, AR-L 100 BS, and AR-L 115 BS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative cardiac toxicity of the i.v. administered benzimidazole pyridazinon derivative Pimobendan and its enantiomers in female Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. heraldopenaccess.us [heraldopenaccess.us]

An In-depth Technical Guide to the Reactivity and Synthetic Utility of the Chloromethyl Group in Benzimidazoles

Introduction: The Benzimidazole Scaffold and the Versatility of the 2-Chloromethyl Group

The benzimidazole nucleus, a fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to natural purines allows it to interact effectively with a wide range of biological macromolecules, leading to diverse pharmacological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][4][5] This inherent bioactivity has cemented the benzimidazole core in numerous FDA-approved drugs.[1]

Among the various functionalized benzimidazoles, 2-chloromethyl-1H-benzimidazole is a cornerstone intermediate for synthetic chemists. The strategic placement of a chloromethyl group at the 2-position introduces a highly reactive electrophilic center. The carbon-chlorine bond is analogous to that in benzylic or allylic halides, making it exceptionally susceptible to nucleophilic attack. This reactivity provides a powerful and versatile handle for chemists to introduce a vast array of functional groups and build extensive libraries of novel benzimidazole derivatives for drug development and materials science applications.[6]

This guide provides an in-depth exploration of the reactivity of the chloromethyl group, detailing the mechanistic underpinnings, field-proven experimental protocols, and the causality behind key procedural choices for researchers, scientists, and drug development professionals.

Core Reactivity: The Nucleophilic Substitution Pathway

The primary mode of reactivity for the 2-chloromethyl group is nucleophilic substitution, typically proceeding via an SN2 mechanism. The methylene carbon, activated by the adjacent benzimidazole ring system and the electronegative chlorine atom, serves as a prime target for electron-rich nucleophiles. The reaction involves the backside attack of the nucleophile on the electrophilic carbon, leading to the displacement of the chloride ion as a leaving group in a single, concerted step.

This fundamental transformation is the basis for the extensive derivatization of the 2-chloromethyl-1H-benzimidazole core.

Caption: General SN2 mechanism at the 2-chloromethyl position.

Synthesis of the Key Intermediate: 2-Chloromethyl-1H-benzimidazole

The foundation of this chemistry is the reliable synthesis of the starting material. The most common and robust method is the Phillips condensation, which involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of a strong acid.[7][8][9]

Caption: Workflow for the synthesis of 2-chloromethyl-1H-benzimidazole.

Detailed Experimental Protocol: Synthesis of 2-Chloromethyl-1H-benzimidazole

This protocol is adapted from established literature procedures.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and chloroacetic acid (1.0-1.2 eq).

-

Acid Addition: Carefully add 4-5N hydrochloric acid to the flask to serve as both the solvent and the cyclization catalyst.

-

Reflux: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4 to 8 hours.[8][10]

-

Causality Insight: The strong acid protonates the carbonyl of chloroacetic acid, making it more electrophilic, and facilitates the dehydration and subsequent cyclization steps of the condensation reaction.

-

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting o-phenylenediamine is consumed.

-

Work-up: After completion, cool the mixture to room temperature. A precipitate of the hydrochloride salt may form.

-

Neutralization: Slowly add a base, such as concentrated ammonium hydroxide, with stirring in an ice bath until the pH of the solution is neutral (~7-8).[7][8]

-

Causality Insight: Neutralization deprotonates the benzimidazole nitrogen and the hydrochloride salt, causing the free base product to precipitate out of the aqueous solution due to its lower solubility.

-

-

Isolation & Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[9]

-

Validation: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point). The melting point should be in the range of 146-154 °C.[8]

Synthetic Applications: Derivatization via Nucleophilic Substitution

The true utility of 2-chloromethyl-1H-benzimidazole lies in its reaction with a wide range of nucleophiles. Below are detailed protocols for key transformations.

Reaction with N-Nucleophiles (Amines)

The formation of C-N bonds is one of the most common applications, leading to compounds with significant biological potential.[6][9]

Caption: General workflow for N-alkylation of amines.

Detailed Protocol: Synthesis of 2-((Substituted-anilino)methyl)-1H-benzimidazole

This protocol is a generalized procedure based on multiple reports.[6][9]

-

Reaction Setup: In a flask, dissolve 2-chloromethyl-1H-benzimidazole (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF).

-

Causality Insight: DMF is an excellent solvent for SN2 reactions as it solvates the cation (K⁺) but not the anion (the nucleophile), leaving the nucleophile "naked" and highly reactive.

-

-

Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) and the desired amine nucleophile (1.0-1.2 eq). For less reactive chlorides or amines, a catalytic amount of potassium iodide (KI, 0.1 eq) can be added.

-

Causality Insight: K₂CO₃ acts as a base to neutralize the HCl formed during the reaction and can also deprotonate the N-H of the benzimidazole ring, which can otherwise interfere. KI acts as a catalyst via the Finkelstein reaction, where the chloride is transiently replaced by iodide, a much better leaving group, accelerating the substitution.

-

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Microwave irradiation (3-5 minutes) can also be employed to significantly reduce reaction times.[6]

-

Monitoring: Track the disappearance of the starting material using TLC.

-

Work-up: Upon completion, pour the reaction mixture into a beaker of cold water. This will precipitate the product and dissolve the inorganic salts.

-

Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).[6] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude product by column chromatography on silica gel or by recrystallization. Characterize the final compound by IR, NMR, and Mass Spectrometry to confirm its structure.[6][11]

Reaction with S-Nucleophiles (Thiols and Thiones)

Thioether linkages are prevalent in many biologically active molecules. The chloromethyl group readily reacts with sulfur nucleophiles.[9][12]

| Parameter | Condition | Rationale |

| Nucleophile | Thiols (R-SH), Thiones, Dithiocarbamates | Sulfur is a soft and highly polarizable nucleophile, making it very effective in SN2 reactions. |

| Base | Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe) | Strong base is required to deprotonate the thiol, forming the highly nucleophilic thiolate anion (RS⁻). |

| Solvent | Methanol or Ethanol | Polar protic solvents that can dissolve the thiolate salt. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed to completion. |

Detailed Protocol: Synthesis of 2-((Alkyl/Arylthio)methyl)-1H-benzimidazole

This protocol is based on the reaction with mercapto-pyrimidines and other thiols.[9][12]

-

Thiolate Formation: In a flask, dissolve the thiol-containing compound (1.0 eq) in methanol containing a stoichiometric amount of sodium hydroxide or sodium methoxide (1.0 eq). Stir for 15-30 minutes at room temperature to ensure complete formation of the thiolate salt.

-

Addition of Electrophile: Add a solution of 2-chloromethyl-1H-benzimidazole (1.0 eq) in methanol to the thiolate solution.

-

Reaction Conditions: Stir the reaction mixture and heat to reflux for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After cooling, the product may precipitate directly from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent (e.g., chloroform or ethyl acetate).

-

Isolation & Purification: If the product precipitates, it can be collected by filtration and washed. If extracted, the organic layer is dried and concentrated. Purification is typically achieved by recrystallization.

-

Validation: Confirm the structure of the thioether product by spectroscopic methods.

Conclusion

The 2-chloromethyl group is a linchpin in the synthesis of diverse benzimidazole libraries. Its predictable and high-yielding reactivity through nucleophilic substitution allows for the systematic introduction of nitrogen, sulfur, and oxygen-based functionalities. The protocols described herein, grounded in established chemical principles, provide a reliable framework for researchers to explore the vast chemical space around the benzimidazole scaffold. By understanding the causality behind solvent, base, and catalyst selection, scientists can optimize these reactions and efficiently generate novel compounds for evaluation in drug discovery and materials science.

References

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Synthesis routes of 2-(Chloromethyl)benzimidazole [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 11. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of 2-(Chloromethyl)-1-methyl-1H-benzimidazole Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, analogs of 2-(Chloromethyl)-1-methyl-1H-benzimidazole are emerging as a versatile class of molecules with significant therapeutic potential, particularly in oncology. Their unique structural features, including a reactive chloromethyl group, allow for diverse chemical modifications, leading to a wide array of derivatives with varied biological activities. This in-depth technical guide synthesizes the current understanding of the potential therapeutic targets for these analogs, providing a scientifically grounded framework for future drug discovery and development efforts. We will explore the key molecular targets and pathways modulated by these compounds, supported by experimental evidence and detailed protocols to empower researchers in this exciting field.

Introduction: The Promise of the this compound Scaffold

The benzimidazole ring system, an isostere of naturally occurring purines, readily interacts with a variety of biological macromolecules, making it an ideal foundation for the design of novel therapeutic agents.[1][2] The addition of a chloromethyl group at the 2-position and a methyl group at the 1-position of the benzimidazole ring creates a reactive and structurally distinct core, this compound. This core serves as a versatile synthon for generating extensive libraries of analogs with diverse functionalities.[3][4] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and notably, potent anticancer effects.[3][5] This guide will focus on the primary therapeutic targets that underpin the anticancer potential of these promising compounds.

Key Therapeutic Targets and Mechanisms of Action

The anticancer activity of this compound analogs stems from their ability to interact with and modulate the function of several key cellular components and pathways critical for cancer cell survival and proliferation. The primary targets identified to date include tubulin, protein kinases, and DNA, leading to the induction of cell cycle arrest and apoptosis.

Disruption of Microtubule Dynamics: Targeting Tubulin Polymerization

One of the most well-established anticancer mechanisms for benzimidazole derivatives is the inhibition of tubulin polymerization.[6][7] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and ultimately triggers apoptosis.[8][9]

Mechanism of Action:

This compound analogs are believed to bind to the colchicine-binding site on β-tubulin.[8] This binding event interferes with the assembly of tubulin dimers into microtubules, leading to a destabilization of the microtubule network. The resulting mitotic arrest at the G2/M phase of the cell cycle activates the spindle assembly checkpoint, ultimately leading to programmed cell death.[6][9] The introduction of a methyl group on the benzimidazole ring has been shown to influence the effect on tubulin polymerization, with some analogs delaying polymerization and others inducing a more rapid aggregation.[10]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the effect of test compounds on tubulin polymerization.

Materials:

-

Porcine brain tubulin (>99% pure)

-

Guanosine-5'-triphosphate (GTP)

-

General Tubulin Buffer (PEM Buffer: 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

-

Glycerol

-

Test compounds (dissolved in DMSO)

-

Nocodazole (positive control)

-

96-well microplates

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a stock solution of tubulin at 10 mg/mL in PEM buffer.

-

On ice, prepare the reaction mixtures in a 96-well plate. For each well, add:

-

10 µL of test compound at various concentrations (final concentration typically 1-100 µM).

-

80 µL of PEM buffer with 10% glycerol.

-

10 µL of tubulin stock solution (final concentration 1 mg/mL).

-

-

Incubate the plate at 37°C to initiate polymerization.

-

Immediately before placing the plate in the spectrophotometer, add 1 µL of 100 mM GTP to each well.

-

Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

-

The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control (DMSO). Nocodazole is used as a positive control for tubulin polymerization inhibition.

Data Presentation: IC50 Values for Tubulin Polymerization Inhibition

| Compound ID | Modification on this compound | Target Cancer Cell Line | IC50 (µM) for Tubulin Polymerization | Reference |

| Analog 7n | Carboxamide derivative | SK-Mel-28 (Melanoma) | 5.05 ± 0.13 | [9] |

| Analog 7u | Carboxamide derivative | SK-Mel-28 (Melanoma) | Not explicitly for polymerization, but potent cytotoxicity | [9] |

| Analog 5d | Hydrazone with colchicine-like moiety | MDA-MB-231 (Breast Cancer) | Significant reduction in polymerization rate | [10] |

Workflow for Assessing Tubulin Polymerization Inhibition

Caption: Workflow for in vitro tubulin polymerization assay.

Modulation of Cell Signaling: Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in regulating virtually all cellular processes, including proliferation, survival, and differentiation.[11] Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[5] The benzimidazole scaffold is a common feature in many kinase inhibitors.[12]

Mechanism of Action:

This compound analogs can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and preventing the phosphorylation of their downstream substrates.[13] This disruption of signaling cascades can halt cancer cell proliferation and induce apoptosis. Specific kinases that have been identified as potential targets for benzimidazole derivatives include:

-

Receptor Tyrosine Kinases (RTKs): Overexpression of RTKs like EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) is common in many cancers.[1][2] Benzimidazole derivatives have been shown to inhibit the tyrosine phosphorylation of these receptors, blocking downstream signaling through pathways such as PI3K/Akt and MEK/Erk.[1]

-

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis. Their inhibition by benzimidazole compounds can lead to defects in chromosome segregation and ultimately, cell death.[5]

Experimental Protocol: Kinase Inhibition Assay (Example: EGFR)

This protocol describes a common method for evaluating the inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA)

-

Test compounds (dissolved in DMSO)

-

Gefitinib (positive control)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity remaining on the paper using a scintillation counter.

-

The inhibitory activity is determined by the reduction in radioactivity compared to the vehicle control.

Signaling Pathway: EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Induction of Apoptosis: The Ultimate Fate of Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or unwanted cells.[14] Cancer cells often evade apoptosis, contributing to their uncontrolled growth. A key therapeutic strategy is to reactivate the apoptotic machinery in these cells.

Mechanism of Action:

This compound analogs can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Many benzimidazole derivatives have been shown to target the Bcl-2 family of proteins.[15] Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. By inhibiting Bcl-2, these analogs promote the release of cytochrome c, which in turn activates caspases and triggers the apoptotic cascade.[15]

-

DNA Damage: Some benzimidazole compounds can act as DNA intercalating or alkylating agents.[3][16] The reactive chloromethyl group can form covalent bonds with DNA, leading to DNA damage.[17] This damage can activate DNA damage response pathways that ultimately converge on the induction of apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is widely used to detect and quantify apoptosis.

Materials:

-

Cancer cell line of interest

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Annexin V-FITC negative / PI negative: Live cells

-

Annexin V-FITC positive / PI negative: Early apoptotic cells

-

Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

-

Apoptotic Pathway: Bcl-2 Inhibition

Caption: Induction of apoptosis via Bcl-2 inhibition.

Future Directions and Conclusion

The this compound scaffold holds immense promise for the development of novel anticancer therapeutics. The analogs derived from this core structure have demonstrated the ability to engage multiple, clinically validated targets, including tubulin, protein kinases, and key regulators of apoptosis. The versatility of this scaffold allows for the fine-tuning of structure-activity relationships to enhance potency and selectivity.

Future research should focus on:

-

Synthesis of novel analogs: Exploring a wider range of substitutions on the benzimidazole ring and modifications of the chloromethyl group to optimize target engagement and pharmacokinetic properties.

-

Target identification and validation: Employing advanced techniques such as chemical proteomics to identify novel cellular targets of these compounds.

-

In vivo studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of cancer.

-

Combination therapies: Investigating the synergistic effects of these analogs with existing anticancer drugs to overcome resistance and improve therapeutic outcomes.

References

- 1. nveo.org [nveo.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrevlett.com [chemrevlett.com]

- 14. Pathways regulating apoptosis during patterning and development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A chloromethyl-triazole fluorescent chemosensor for O6-methylguanine DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of 2-(Chloromethyl)-1-methyl-1H-benzimidazole: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Core in Modern Chemistry

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and unique chemical properties.[1] Among its many derivatives, 2-(Chloromethyl)-1-methyl-1H-benzimidazole serves as a critical building block for novel therapeutic agents and functional materials. Its utility stems from the reactive chloromethyl group, which allows for further molecular elaboration, and the methylated benzimidazole core, which influences solubility, metabolic stability, and target engagement.[2][3]

Hazard Identification and Classification

Based on the hazard classifications of the closely related 2-(Chloromethyl)-1H-benzimidazole, the 1-methyl derivative should be handled as a substance that is:

-

Harmful if swallowed: Acute oral toxicity is a primary concern.[6]

-

A skin irritant: Direct contact can cause skin irritation.[6]

-

A serious eye irritant: Contact with eyes can lead to serious irritation.[6]

-

A potential respiratory tract irritant: Inhalation of dust or aerosols may cause respiratory irritation.[4][6]

The compound is classified as an irritant.[7]

GHS Hazard Statements for Analogue 2-(Chloromethyl)-1H-benzimidazole

| Hazard Code | Statement | Source |

| H302 | Harmful if swallowed | [4][6] |

| H315 | Causes skin irritation | [4][6] |

| H319 | Causes serious eye irritation | [4][6] |

| H335 | May cause respiratory irritation | [4][6] |

Chemical and Physical Properties

Understanding the physical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| CAS Number | 4760-35-4 | [7] |

| Molecular Formula | C₉H₉ClN₂ | [7] |

| Molecular Weight | 180.63 g/mol | [7] |

| Appearance | Beige solid | [7] |

| Melting Point | 94 °C | [7][8] |

| Boiling Point | 323.6±25.0 °C (Predicted) | [7] |

| Density | 1.25±0.1 g/cm³ (Predicted) | [7] |

| Storage Temperature | 2–8 °C under inert gas (nitrogen or Argon) | [7] |

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when handling this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] A certified chemical fume hood is required when weighing, transferring, or performing reactions with the solid material to minimize inhalation of dust.[4]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the recommended workflow for donning and doffing PPE.

Caption: Recommended PPE donning and doffing sequence.

Detailed PPE Specifications

-

Eye Protection: Chemical safety goggles with side shields are mandatory.[4]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[4] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[4]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5]

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[5]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [4][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician. | [4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | [4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5]

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Spill Management and Disposal

Proper containment and disposal are necessary to mitigate environmental contamination and personnel exposure.

Spill Response Workflow

Caption: Step-by-step workflow for managing a spill.

Waste Disposal

-

Chemical Waste: Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.[5] Do not allow the product to enter drains.[5]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[4]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Stability: The compound is stable under recommended storage conditions.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Toxicological Information

While specific toxicological studies on this compound are not extensively documented in readily available safety literature, the known effects of its parent compound, 2-(Chloromethyl)-1H-benzimidazole, provide a strong basis for assessing its potential health effects.

-

Acute Effects: The primary acute health effects are irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[4][5] Symptoms of overexposure may include coughing, shortness of breath, headache, nausea, and vomiting.[4]

-

Chronic Effects: The long-term toxicological properties have not been thoroughly investigated.[4][5] No component of the analogous product is listed as a carcinogen by IARC.[4]

Conclusion

This compound is a valuable reagent in chemical synthesis and drug discovery. Its safe and effective use hinges on a thorough understanding of its potential hazards and the consistent application of rigorous safety protocols. Researchers and laboratory personnel must adhere to the guidelines outlined in this document, which are based on the best available data for this compound and its close structural analogues. By prioritizing safety through proper engineering controls, personal protective equipment, and emergency preparedness, the risks associated with handling this compound can be effectively managed.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound hydrochloride | 19412-48-7 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. georganics.sk [georganics.sk]

- 6. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4760-35-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

Methodological & Application

synthesis of novel antifungal agents from 2-(Chloromethyl)-1-methyl-1h-benzimidazole

An Application Guide to the Synthesis and Evaluation of Novel Antifungal Agents from 2-(Chloromethyl)-1-methyl-1H-benzimidazole

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Imperative for Novel Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus underscore the urgent need for new therapeutic agents that operate via novel mechanisms of action.[2] The benzimidazole scaffold, a fused heterocyclic system of benzene and imidazole, has long been recognized as a "privileged structure" in medicinal chemistry due to its diverse pharmacological activities, including antifungal, antiviral, and anticancer properties.[3][4][5]

This application note provides a comprehensive guide to leveraging this compound, a versatile and reactive starting material, for the synthesis of a diverse library of novel antifungal candidates. We will explore detailed synthetic protocols, robust methods for antifungal evaluation, and insights into elucidating their mechanism of action, thereby providing a complete roadmap from chemical synthesis to biological validation.

Part 1: Synthesis of Novel Benzimidazole Derivatives

The Chemical Rationale: Leveraging a Reactive Scaffold

The synthetic strategy hinges on the reactivity of the chloromethyl group at the 2-position of the benzimidazole ring. This group acts as a potent electrophile, making it highly susceptible to nucleophilic substitution. By reacting this compound with a wide array of nucleophiles (phenols, thiols, amines), a library of derivatives with diverse physicochemical properties can be rapidly generated. The 1-methyl group ensures that substitution occurs specifically at the chloromethyl position and not on the imidazole nitrogen, simplifying product outcomes and characterization.

References

- 1. In silico designing of some Benzimidazole derivatives for Anti-fungal activity - ProQuest [proquest.com]

- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Note & Protocol: N-Alkylation of Amines Using 2-(Chloromethyl)-1-methyl-1H-benzimidazole

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its unique structure, an isostere of naturally occurring nucleotides, allows it to interact with a wide array of biological targets. This versatility has led to the development of numerous FDA-approved drugs for diverse therapeutic areas, including anti-ulcer (omeprazole), anthelmintic (albendazole), and anticoagulant (dabigatran) agents.[1]

The functionalization of the benzimidazole core is a cornerstone of modern drug discovery. Among the most valuable synthetic intermediates is 2-(chloromethyl)-1-methyl-1H-benzimidazole. The chloromethyl group at the C2 position serves as a potent electrophilic handle, enabling facile reactions with a wide range of nucleophiles.[2][3][4] This reactivity allows for the systematic construction of large chemical libraries, a critical step in identifying novel lead compounds.

This document provides a comprehensive, field-proven protocol for the N-alkylation of aromatic amines using this compound. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and discuss critical aspects of reaction monitoring, product purification, and structural characterization.

Reaction Principle and Mechanism

The core reaction is a classical bimolecular nucleophilic substitution (SN2). The amine, acting as the nucleophile, attacks the electrophilic methylene carbon of the 2-(chloromethyl) group. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, which is a stable leaving group.

Causality of Reagent Choices:

-

Base (e.g., K₂CO₃): An inorganic base like potassium carbonate is employed as an acid scavenger.[5][6][7][8] As the reaction proceeds, the displaced chloride ion can protonate the nucleophilic amine, rendering it non-reactive. The base neutralizes the nascent HCl, ensuring the amine remains available for reaction. For primary or secondary amines, the base also facilitates the reaction by increasing the concentration of the more nucleophilic free amine.

-

Catalyst (e.g., KI): The addition of a catalytic amount of potassium iodide can significantly accelerate the reaction. This is due to the in situ Finkelstein reaction, where the chloride is temporarily replaced by a more reactive iodide, which is a superior leaving group, thus lowering the activation energy of the SN2 step.[2]

-

Solvent (e.g., DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It effectively dissolves the ionic and polar reactants while not solvating the nucleophile so strongly as to hinder its reactivity.

Detailed Experimental Protocol

This protocol details the N-alkylation of p-nitroaniline with this compound, a representative reaction demonstrating the general procedure.

Part A: Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |

| This compound | C₉H₉ClN₂ | 180.64 | 1.0 | 10.0 mmol (1.81 g) | Starting Electrophile |

| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.0 | 10.0 mmol (1.38 g) | Nucleophile |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.5 | 15.0 mmol (2.07 g) | Anhydrous, finely powdered |

| Potassium Iodide (KI) | KI | 166.00 | 0.1 | 1.0 mmol (0.17 g) | Catalyst (optional) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 50 mL | Anhydrous |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~200 mL | For extraction |

| Deionized Water | H₂O | 18.02 | - | ~200 mL | For work-up |

| Brine (Saturated NaCl) | NaCl/H₂O | - | - | ~50 mL | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed | For drying |

Part B: Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.81 g, 10.0 mmol).

-

Reagent Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol), p-nitroaniline (1.38 g, 10.0 mmol), and potassium iodide (0.17 g, 1.0 mmol).

-

Solvent Addition: Add anhydrous DMF (50 mL) to the flask.

-

Reaction Conditions: Stir the mixture at room temperature (20-25 °C). The reaction can be gently heated to 50-60 °C to increase the rate if necessary.

-

Monitoring the Reaction: Track the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 7:3 Hexane:Ethyl Acetate. Spot the starting material and the reaction mixture side-by-side. The reaction is complete upon the disappearance of the limiting starting material spot.

-

Work-up: Once the reaction is complete (typically 4-8 hours), pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate of the crude product should form.

-

Extraction: Stir the aqueous suspension for 15 minutes, then transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 60 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Experimental Workflow Diagram

Characterization of the Final Product

Accurate characterization is essential to confirm the identity and purity of the synthesized N-alkylated benzimidazole derivative.

-

¹H NMR Spectroscopy: The disappearance of the N-H proton signal from the starting amine is a key indicator of successful N-alkylation.[9][10] A new singlet corresponding to the methylene bridge protons (–CH₂–) will typically appear between δ 4.0 and 5.5 ppm. The integration of all peaks should correspond to the expected proton count of the product structure.

-

¹³C NMR Spectroscopy: A new signal for the methylene carbon will be observed, typically in the range of δ 45-55 ppm.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula.

-

Infrared (IR) Spectroscopy: The spectrum will show the disappearance of the N-H stretching bands of the primary amine (typically two bands around 3300-3500 cm⁻¹) and the appearance of a single N-H stretching band for the secondary amine product.[9]

Troubleshooting and Key Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive nucleophile. 2. Insufficient temperature. 3. Wet reagents/solvents. | 1. Ensure the base is sufficient to deprotonate/activate the amine. 2. Gently heat the reaction to 50-60 °C; add catalytic KI.[2] 3. Use anhydrous solvents and freshly dried reagents.[11] |

| Multiple Products on TLC | 1. Di-alkylation of the amine. 2. Side reactions due to excessive heat. | 1. Use a larger excess of the amine nucleophile if it is inexpensive. 2. Maintain a lower reaction temperature and monitor closely. |

| Difficult Purification | 1. Co-elution of product and starting material. 2. Persistent DMF in the final product. | 1. Optimize the solvent system for column chromatography; try different solvent polarities. 2. Ensure thorough washing with water and brine during the work-up phase. |

Conclusion

The N-alkylation protocol using this compound is a robust and highly adaptable method for synthesizing diverse libraries of benzimidazole derivatives. This intermediate serves as a cornerstone for building molecular complexity, enabling medicinal chemists to explore structure-activity relationships efficiently. The procedure outlined in this note is straightforward, scalable, and utilizes common laboratory reagents, making it an invaluable tool in the early stages of drug discovery and development. The successful application of this protocol can accelerate the identification of novel therapeutic agents across a wide spectrum of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Application Notes & Protocols: Leveraging 2-(Chloromethyl)-1-methyl-1H-benzimidazole in Multi-Component Reactions for Accelerated Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold